![molecular formula C19H19NO5S B2976175 N-(3-(苯并呋喃-2-基)丙基)-2,3-二氢苯并[b][1,4]二噁嗪-6-磺酰胺 CAS No. 2034281-39-3](/img/structure/B2976175.png)

N-(3-(苯并呋喃-2-基)丙基)-2,3-二氢苯并[b][1,4]二噁嗪-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

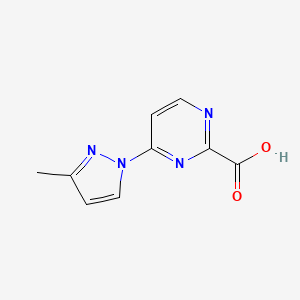

“N-(3-(benzofuran-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has attracted the attention of chemical and pharmaceutical researchers worldwide . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of “N-(3-(benzofuran-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is likely to be complex due to the presence of benzofuran and sulfonamide moieties . The structure of similar sulfonamide derivatives has been determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse and can lead to a wide range of products . For example, benzofuran substituted chalcone compounds have been synthesized and characterized .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(3-(benzofuran-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” would depend on its exact molecular structure. Benzofuran derivatives are known for their versatility and unique physicochemical properties .科学研究应用

抗菌潜力

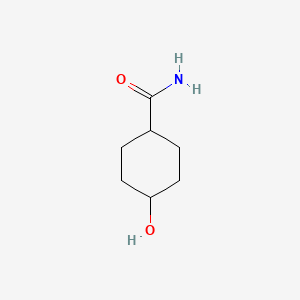

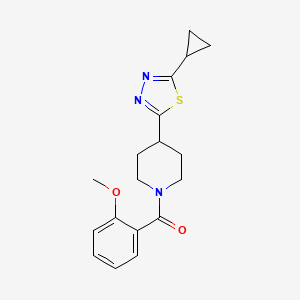

一项研究调查了带有苯并二氧杂茂基的N-取代磺酰胺的抗菌潜力。合成涉及使N-2,3-二氢苯并[1,4]二氧杂-6-胺与各种磺酰氯反应,然后与烷基/芳基卤化物反应。合成的化合物对各种革兰氏阴性和革兰氏阳性菌株表现出有效的治疗潜力,突出了它们作为有价值的抗菌剂的潜力(Abbasi 等人,2016)。

酶抑制

另一项研究重点是合成N-芳基-2,3-二氢苯并[1,4]二氧杂-6-磺酰胺及其衍生物,并测试了它们对丁酰胆碱酯酶(BChE)、乙酰胆碱酯酶(AChE)和脂氧合酶(LOX)酶的抑制作用。这些化合物对BChE和AChE表现出中等活性,但对LOX表现出有希望的活性。一些衍生物还对选定的细菌和真菌物种表现出抗菌活性,同时进行溶血活性评估以用于治疗效用(Irshad 等人,2019)。

α-葡萄糖苷酶和AChE抑制

对具有苯并二氧杂茂基和乙酰胺基团的新磺酰胺对α-葡萄糖苷酶和乙酰胆碱酯酶(AChE)的酶抑制潜力进行了进一步研究。合成从N-2,3-二氢苯并[1,4]-二氧杂-6-胺与4-甲基苯磺酰氯反应开始,然后与2-溴-N-(未/取代-苯基)乙酰胺反应。这些化合物对酵母α-葡萄糖苷酶表现出显着的抑制活性,对AChE的活性较弱,计算机模拟分子对接结果与体外酶抑制数据一致(Abbasi 等人,2019)。

药理学评估

合成了一系列N-芳基-2,3-二氢苯并[1,4]二氧杂-6-磺酰胺衍生物并进行了药理学评估。该研究涉及合成母体化合物及其N-取代衍生物,然后针对丁酰胆碱酯酶(BChE)、乙酰胆碱酯酶(AChE)和脂氧合酶(LOX)等酶进行指纹研究。大多数化合物对BChE和AChE表现出中等活性,但对LOX表现出良好的活性。还探究了抗菌和溶血活性,证实了这些磺酰胺的治疗潜力(Irshad,2018)。

作用机制

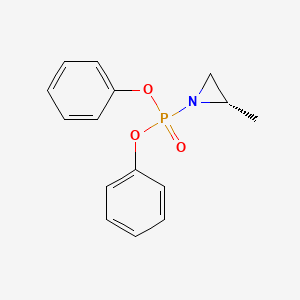

Target of Action

The primary targets of N-[3-(1-Benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide are sigma receptors . Sigma receptors are unique proteins that have been found to be highly involved in various biological activities .

Mode of Action

N-[3-(1-Benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide interacts with its targets, the sigma receptors, by binding to them with high affinity . This interaction results in a change in the receptor’s activity, which can lead to various downstream effects .

Biochemical Pathways

It is known that benzofuran compounds, which this compound is a derivative of, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Pharmacokinetics

The compound’s high affinity for sigma receptors suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of N-[3-(1-Benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide’s action are largely dependent on the specific cell type and the presence of sigma receptors. In general, the compound’s interaction with sigma receptors can lead to changes in cell function and behavior .

未来方向

属性

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5S/c21-26(22,16-7-8-18-19(13-16)24-11-10-23-18)20-9-3-5-15-12-14-4-1-2-6-17(14)25-15/h1-2,4,6-8,12-13,20H,3,5,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNMIKLTBCJKQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCC3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclohexyl)-N-methyl-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2976094.png)

![2-(2,4-dichlorophenoxy)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2976096.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2976097.png)

![Methyl 7-methyl-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2976103.png)

![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2976106.png)

![2-cyano-N-(propan-2-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2976107.png)

![7-[(2-Chlorophenyl)methyl]-8-ethylsulfanyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2976108.png)

![1-(2-Methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2976114.png)